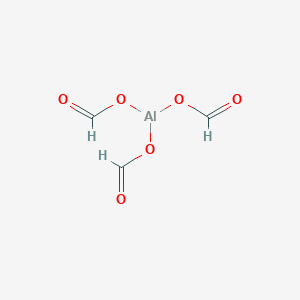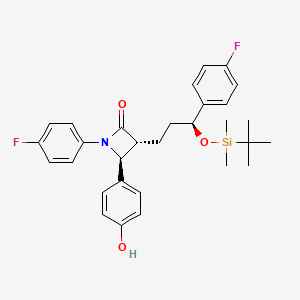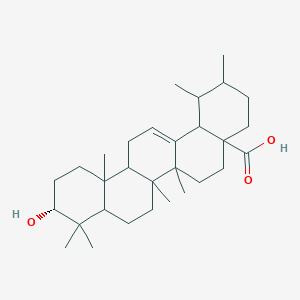
Phenoxymethylpenicillin calcium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymethylpenicillin calcium dihydrate, also known as penicillin V calcium dihydrate, is a narrow-spectrum antibiotic belonging to the penicillin class. It is used to treat mild to moderately severe infections caused by penicillin G-sensitive microorganisms. This compound is particularly effective against infections in the respiratory tract, skin, and soft tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillin calcium dihydrate is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction to isolate the penicillin. The crude penicillin is then purified through crystallization and converted to its calcium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxymethylpenicillin calcium dihydrate undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive penicilloic acid.
Oxidation: The phenoxy group can undergo oxidation under specific conditions.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic/alkaline conditions.
Oxidation: Typically requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under mild conditions.
Major Products
Penicilloic acid: Formed from hydrolysis of the β-lactam ring.
Oxidized derivatives: Resulting from oxidation of the phenoxy group.
Substituted amides: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phenoxymethylpenicillin calcium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: Utilized in clinical research to develop new formulations and delivery methods for penicillin antibiotics.
Wirkmechanismus
Phenoxymethylpenicillin calcium dihydrate exerts its antibacterial effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Phenoxymethylpenicillin calcium dihydrate is similar to other β-lactam antibiotics, such as:
Penicillin G (benzylpenicillin): Similar spectrum of activity but less stable in acidic conditions.
Amoxicillin: Broader spectrum of activity and more effective against a wider range of bacteria.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its stability in acidic conditions, making it suitable for oral administration. It is also less likely to cause gastrointestinal disturbances compared to other penicillins .
Eigenschaften
CAS-Nummer |
73368-74-8 |
|---|---|
Molekularformel |
C32H44CaN4O14S2 |
Molekulargewicht |
812.9 g/mol |
InChI |
InChI=1S/2C16H18N2O5S.Ca.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 |
InChI-Schlüssel |
YIBFZCDNUMVGEY-CJHXQPGBSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.O.O.O.O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



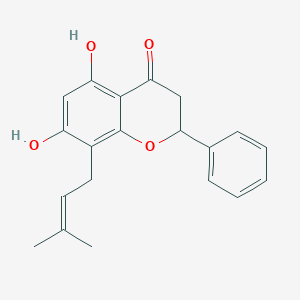
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
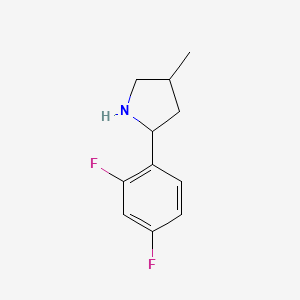
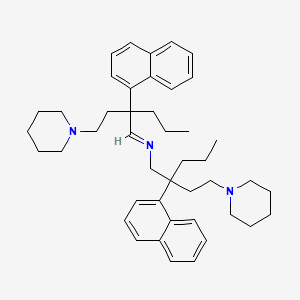
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
